6-Chloro-2,3,4-trimethylpyridine
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Overview
Description
6-Chloro-2,3,4-trimethylpyridine is a heterocyclic aromatic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where three methyl groups and one chlorine atom are substituted at the 2, 3, and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2,3,4-trimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2,3,4-trimethylpyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to alter the pyridine ring structure.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2,3,4-trimethylpyridine derivatives with various functional groups.
Oxidation: Formation of 2,3,4-trimethylpyridine carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated pyridine derivatives.
Scientific Research Applications
6-Chloro-2,3,4-trimethylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with antimicrobial or anti-inflammatory properties.
Material Science: Utilized in the preparation of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4-trimethylpyridine involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyridine: Another trimethyl derivative of pyridine, differing in the position of the methyl groups.
2,4,6-Trimethylpyridine:
2,3,6-Trimethylpyridine: Another isomer with methyl groups at the 2, 3, and 6 positions.
Uniqueness
6-Chloro-2,3,4-trimethylpyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
6-chloro-2,3,4-trimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUTZRHLFWMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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